molecular formula C17H24FN3O2 B2692990 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone CAS No. 719286-45-0

2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone

Cat. No.: B2692990
CAS No.: 719286-45-0
M. Wt: 321.396
InChI Key: GHSXIUGVSQLKGY-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone is a chemical compound with the molecular formula C17H24FN3O2 and a molecular weight of 321.39 g/mol . This compound is characterized by the presence of a fluorobenzyl group, a piperazine ring, and a morpholine ring, making it a complex and versatile molecule.

Preparation Methods

The synthesis of 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to certain receptors or enzymes, while the piperazine and morpholine rings contribute to the compound’s overall stability and bioavailability. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone include:

    4-(4-Fluorobenzyl)piperazine: Lacks the morpholine ring, making it less complex.

    1-(4-Fluorobenzyl)-4-morpholinopiperidine: Contains a piperidine ring instead of a piperazine ring.

    4-(4-Fluorobenzyl)morpholine: Lacks the piperazine ring, simplifying its structure.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c18-16-3-1-15(2-4-16)13-19-5-7-20(8-6-19)14-17(22)21-9-11-23-12-10-21/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSXIUGVSQLKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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